IKK-2 Inhibitor XI
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Overview
Description
IKK-2 Inhibitor XI is a heterocyclic compound that has garnered significant interest in the scientific community due to its unique structural properties and potential applications in various fields. This compound features a thiophene ring substituted with carbamoylamino and phenyl groups, making it a versatile molecule for research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of IKK-2 Inhibitor XI typically involves the reaction of thiophene derivatives with appropriate amines and carboxylic acid derivatives. One common method includes the condensation of 3-amino-5-phenylthiophene-2-carboxylic acid with carbamoyl chloride under acidic conditions. This reaction is usually carried out in the presence of a catalyst such as trifluoroacetic acid to facilitate the formation of the desired product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions: IKK-2 Inhibitor XI undergoes various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction of the compound can be achieved using agents like lithium aluminum hydride, resulting in the formation of corresponding amines.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride.
Substitution: Electrophilic reagents such as halogens or nitro groups.
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Halogenated or nitro-substituted thiophenes.
Scientific Research Applications
IKK-2 Inhibitor XI has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and photovoltaic cells
Mechanism of Action
The mechanism of action of IKK-2 Inhibitor XI involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to various biological effects, such as inhibition of cell proliferation or modulation of immune responses .
Comparison with Similar Compounds
- 3-(Acylamino)-5-Phenylthiophene-2-Carboxamide
- 3-(Carbamoylamino)benzofuran-2(3H)-ones
- 3-(Carbamoylamino)-5-Phenylthiophene-2-Carboxylic Acid
Comparison: Compared to similar compounds, IKK-2 Inhibitor XI exhibits unique properties due to the presence of both carbamoylamino and phenyl groups on the thiophene ring. This structural arrangement enhances its reactivity and potential for diverse applications. Additionally, its ability to undergo various chemical reactions and interact with multiple molecular targets makes it a versatile compound for research and industrial purposes .
Properties
Molecular Formula |
C12H11N3O2S |
---|---|
Molecular Weight |
261.30 g/mol |
IUPAC Name |
3-(carbamoylamino)-5-phenylthiophene-2-carboxamide |
InChI |
InChI=1S/C12H11N3O2S/c13-11(16)10-8(15-12(14)17)6-9(18-10)7-4-2-1-3-5-7/h1-6H,(H2,13,16)(H3,14,15,17) |
InChI Key |
HKWYRLYHYBFHLL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=C(S2)C(=O)N)NC(=O)N |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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